molecular formula C13H10N4OS2 B4994040 N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B4994040
M. Wt: 302.4 g/mol
InChI Key: ALBWRFSSOIRSSZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. Benzothiazole is a bicyclic structure containing both benzene and thiazole rings, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-12-14-6-8(7-15-12)11(18)17-13-16-9-4-2-3-5-10(9)20-13/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWRFSSOIRSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide typically involves the coupling of benzothiazole derivatives with pyrimidine derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and pyrimidine derivatives, such as:

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its combined structural features of benzothiazole and pyrimidine, which confer distinct biological activities and chemical reactivity

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